molecular formula C6H12O6 B1443653 D-Fructose-6-13C CAS No. 312623-94-2

D-Fructose-6-13C

Cat. No. B1443653
M. Wt: 181.15 g/mol
InChI Key: LKDRXBCSQODPBY-INQNWKIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Fructose-6-13C is a stable isotope of D-Fructose . It is a naturally occurring monosaccharide found in many plants . The empirical formula is 13CC5H12O6 and the molecular weight is 181.15 .


Molecular Structure Analysis

The molecular structure of D-Fructose-6-13C is represented by the SMILES string OCC(C@HO)O)O)=O . The molecular formula is C513CH12O6 .


Physical And Chemical Properties Analysis

D-Fructose-6-13C is a powder with a molecular weight of 181.15 . The optical activity is [α]20/D -93.5°, c = 2 in H2O (trace NH4OH) .

Scientific Research Applications

Metabolism in Hepatocytes

  • Study Focus : Investigation of the metabolism of D-Fructose-6-13C in rat liver cells, highlighting its role in glucose and lactate production.
  • Key Findings : This research provided insights into the conversion of D-Fructose-6-13C to glucose and lactate in hepatocytes, emphasizing the roles of fructokinase and hexokinase isoenzymes in the phosphorylation of D-fructose (Malaisse et al., 2004).

Tautomeric Composition Analysis

  • Study Focus : Examining the tautomeric composition of D-Fructose-6-13C phosphates using nuclear magnetic resonance.
  • Key Findings : The study provided a detailed analysis of the equilibrium composition of D-Fructose-6-13C phosphates, contributing to a better understanding of the tautomeric specificity of phosphofructokinase (Koerner et al., 1973).

Phosphoglucoisomerase Study

  • Study Focus : Investigating the specificity of phosphoglucoisomerase towards D-Fructose-6-13C using NMR spectroscopy.
  • Key Findings : The research highlighted the enzyme's specificity towards the beta-anomer of D-Fructose-6-13C, providing insights into the isomerization process in glycolysis (Willem et al., 1992).

Glucose Metabolism in Erythrocytes

  • Study Focus : Using D-Fructose-6-13C to explore glucose metabolism pathways in human erythrocytes.
  • Key Findings : The study demonstrated the ability of 13C-NMR spectroscopy to measure fluxes through various metabolic pathways, enhancing understanding of glucose metabolism in erythrocytes (Schrader et al., 1993).

Metabolic Fluxes in Microorganisms

  • Study Focus : Assessing carbon metabolism in Streptomyces parvulus using D-Fructose-6-13C.
  • Key Findings : This research provided valuable data on the intracellular metabolic pathways in microorganisms, highlighting the roles of fructokinase and transaldolase activities (Inbar & Lapidot, 1991).

Phosphofructokinase Activation Factor

  • Study Focus : Exploring the structure and function of the activation factor for phosphofructokinase using D-Fructose-6-13C.
  • Key Findings : The study identified D-Fructose-2,6-P2 as the activation factor, providing insights into the regulation of glycolysis (Uyeda et al., 1981).

Pentose Phosphate Pathway Analysis

  • Study Focus : Investigating the non-oxidative pentose phosphate pathway in human erythrocytes using D-Fructose-6-13C.
  • Key Findings : The use of 13C-NMR spectroscopy in this study allowed for detailed analysis of the pentose phosphate pathway, enhancing understanding of erythrocyte metabolism (Berthon et al., 1993).

Glycolysis in Yeast Cells

  • Study Focus : Examining anaerobic glycolysis in yeast cells using D-Fructose-6-13C.
  • Key Findings : This study provided detailed insights into the glycolytic pathway in yeast cells, emphasizing the roles of aldolase and triosephosphate isomerase (den Hollander et al., 1979).

Safety And Hazards

D-Fructose-6-13C may be harmful if inhaled, absorbed through skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

Future Directions

D-Fructose-6-13C is primarily used for research purposes . Its future directions could involve its continued use in metabolic studies, drug development processes, and other scientific research .

properties

IUPAC Name

(3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-INQNWKIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745767
Record name D-(6-~13~C)Fructopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol

CAS RN

312623-94-2
Record name D-(6-~13~C)Fructopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Fructose-6-13C
Reactant of Route 2
D-Fructose-6-13C
Reactant of Route 3
D-Fructose-6-13C
Reactant of Route 4
D-Fructose-6-13C
Reactant of Route 5
D-Fructose-6-13C
Reactant of Route 6
D-Fructose-6-13C

Citations

For This Compound
1
Citations
M Wein - 2001 - Würzburg, Univ., Diss., 2002
Number of citations: 0

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